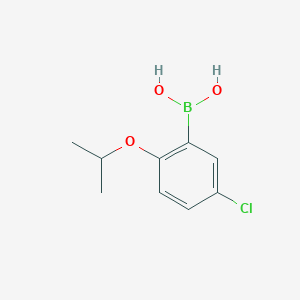

5-Chloro-2-isopropoxyphenylboronic acid

Description

BenchChem offers high-quality 5-Chloro-2-isopropoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-isopropoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-chloro-2-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRYIHCKXSSLGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584232 | |

| Record name | {5-Chloro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352534-87-3 | |

| Record name | {5-Chloro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Versatile Building Block

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-isopropoxyphenylboronic Acid

In the landscape of modern medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of complex molecular architectures.[1][2] This Nobel Prize-winning methodology relies on the use of organoboron compounds, among which arylboronic acids are paramount due to their stability, low toxicity, and high functional group tolerance.[2][3] 5-Chloro-2-isopropoxyphenylboronic acid is a particularly valuable building block. The specific arrangement of its functional groups—a chloro substituent for further functionalization, a sterically influential isopropoxy group, and the reactive boronic acid moiety—makes it a highly sought-after intermediate in the synthesis of pharmaceuticals and advanced materials.[1]

This guide provides a comprehensive, field-proven protocol for the synthesis of 5-Chloro-2-isopropoxyphenylboronic acid. Moving beyond a simple recitation of steps, we will delve into the causality behind the experimental design, address critical safety considerations, and offer insights into purification strategies, equipping researchers and drug development professionals with the knowledge to reliably execute this synthesis.

Part 1: Synthetic Strategy and Mechanistic Underpinnings

The synthesis of arylboronic acids is most commonly achieved through the reaction of an organometallic intermediate (either an organolithium or Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis.[4][5][6] For 5-Chloro-2-isopropoxyphenylboronic acid, the most efficient and regioselective strategy is a directed ortho-metalation (DoM) , specifically a lithiation-borylation sequence.

The logic behind this choice is rooted in the electronic nature of the starting material, 1-chloro-4-isopropoxybenzene. The isopropoxy group is a potent directed metalation group (DMG). Its oxygen atom can coordinate to an organolithium reagent, delivering the strong base to the adjacent (ortho) position on the aromatic ring for deprotonation. This approach offers superior regiochemical control compared to attempting a halogen-metal exchange on a di-halogenated precursor.

The reaction proceeds through three key stages:

-

Lithiation: At a cryogenic temperature (-78 °C), a strong, non-nucleophilic base, n-butyllithium (n-BuLi), selectively abstracts a proton from the carbon atom ortho to the isopropoxy group. The low temperature is critical to prevent side reactions and ensure the kinetic stability of the resulting aryllithium intermediate.[7][8]

-

Borylation: The highly nucleophilic aryllithium species attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate. This forms a tetracoordinate boron "ate" complex.[8][9] Using triisopropyl borate is often advantageous as its bulky ester groups can help prevent over-addition (the formation of diaryl or triaryl boranes).[10]

-

Hydrolysis: The reaction is quenched with an aqueous acid. This protonates the oxygen atoms and hydrolyzes the boronate ester to yield the final 5-Chloro-2-isopropoxyphenylboronic acid, which typically precipitates or is extracted from the reaction mixture.

Visualizing the Reaction Pathway

Sources

- 1. nbinno.com [nbinno.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 6. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 9. Synthesis of enantioenriched tertiary boronic esters by the lithiation/borylation of secondary alkyl benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-2-isopropoxyphenylboronic acid: Properties, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

Molecular Identity and Predicted Physicochemical Profile

5-Chloro-2-isopropoxyphenylboronic acid is an arylboronic acid derivative featuring a chloro and an isopropoxy substituent on the phenyl ring. These substitutions significantly influence the electronic and steric properties of the boronic acid, impacting its reactivity, stability, and solubility.

| Property | Value | Source |

| CAS Number | 352534-87-3 | [CymitQuimica[1]](), [Parchem[2]](), [Research Scientific[3]]([Link]) |

| Molecular Formula | C₉H₁₂BClO₃ | [CymitQuimica[1]]() |

| Molecular Weight | 214.45 g/mol | [CymitQuimica[1]]() |

| Appearance | White to off-white solid | [ChemicalBook[4]]() |

| Boiling Point (Predicted) | 369.7 ± 52.0 °C | [ChemicalBook[4]]() |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [ChemicalBook[4]]() |

| pKa (Predicted) | 7.70 ± 0.58 | [ChemicalBook[4]]() |

| Storage Temperature | 2-8°C | [ChemicalBook[4]]() |

It is crucial to note that the boiling point, density, and pKa are predicted values and should be experimentally verified for accurate application.

Structural Elucidation and Spectroscopic Characterization

The precise structural confirmation of 5-Chloro-2-isopropoxyphenylboronic acid relies on a combination of spectroscopic techniques. The following sections detail the expected spectral characteristics and provide robust protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 5-Chloro-2-isopropoxyphenylboronic acid, both ¹H and ¹³C NMR will provide critical information.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: The three protons on the phenyl ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the aromatic region (typically δ 7.0-8.0 ppm). The specific coupling patterns and chemical shifts will be influenced by the chloro and isopropoxy groups.

-

Isopropoxy Group: A septet for the CH proton (δ 4.5-5.0 ppm) and a doublet for the two CH₃ groups (δ 1.2-1.5 ppm) are expected.

-

Boronic Acid Protons: The B(OH)₂ protons will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and water content. It may also exchange with residual water in the solvent, leading to its disappearance.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the boron atom (C-B) may be broad or unobserved due to quadrupolar relaxation of the boron nucleus.

-

Isopropoxy Group: Signals for the CH (δ ~70 ppm) and CH₃ (δ ~22 ppm) carbons are anticipated.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of 5-Chloro-2-isopropoxyphenylboronic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.

-

Expert Insight: Arylboronic acids can form trimeric anhydrides (boroxines) upon dehydration, which can lead to complex or broad NMR spectra. Using a solvent like DMSO-d₆ or adding a drop of D₂O can help to break up these oligomers and sharpen the signals.

-

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time or a more concentrated sample may be necessary to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

-

Data Processing and Analysis: Process the spectra using appropriate software. The chemical shifts should be referenced to the residual solvent peak. Integration of the ¹H NMR signals should be consistent with the number of protons in the molecule.

Logical Workflow for NMR Analysis:

Caption: Workflow for NMR-based structural characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Expected FT-IR Absorption Bands:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid. This band is often indicative of hydrogen bonding.

-

C-H Stretch (Aromatic and Aliphatic): Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the isopropoxy group.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

B-O Stretch: A strong absorption band typically found in the 1310-1380 cm⁻¹ range.

-

C-O Stretch: An absorption band in the 1200-1300 cm⁻¹ region for the aryl-ether linkage.

-

C-Cl Stretch: An absorption in the 600-800 cm⁻¹ region.

Experimental Protocol for FT-IR Analysis:

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Solubility Profile

Experimental Protocol for Solubility Determination:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Saturated Solution Preparation: In a series of vials, add a known volume of each solvent (e.g., 1 mL). To each vial, add small, incremental amounts of 5-Chloro-2-isopropoxyphenylboronic acid, vortexing or sonicating after each addition, until a small amount of solid remains undissolved.

-

Equilibration: Allow the vials to equilibrate at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) with gentle agitation to ensure saturation.

-

Quantification: Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred. Evaporate the solvent and weigh the remaining solid to determine the concentration.

Stability, Handling, and Storage

Arylboronic acids are generally stable compounds but can be susceptible to decomposition pathways such as protodeboronation (cleavage of the C-B bond) and the formation of boroxines.

Key Considerations for Stability:

-

Protodeboronation: This process can be influenced by pH, temperature, and the electronic nature of the aryl substituents. Halogen substituents can affect the rate of this decomposition.

-

Boroxine Formation: In the solid state or in non-hydroxylic solvents, boronic acids can reversibly dehydrate to form cyclic trimers called boroxines. This is often an equilibrium process.

Safe Handling and Storage Recommendations:

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and direct sunlight. Storage at 2-8°C is recommended to minimize degradation[4].

Logical Flow for Safe Handling and Storage:

Caption: Recommended workflow for handling and storing arylboronic acids.

Reactivity and Synthetic Applications

5-Chloro-2-isopropoxyphenylboronic acid is a valuable reagent in organic synthesis, primarily as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.

The Suzuki-Miyaura Catalytic Cycle:

The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl halide).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically requiring a base to activate the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), 5-Chloro-2-isopropoxyphenylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Solvent Addition: Add a suitable solvent or solvent mixture (e.g., toluene/water, dioxane/water, DMF). The choice of solvent and base is crucial and often needs to be optimized for specific substrates.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Workup and Purification: Upon completion, cool the reaction mixture, perform an aqueous workup to remove inorganic salts, and purify the product by column chromatography.

Suzuki-Miyaura Reaction Workflow:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

5-Chloro-2-isopropoxyphenylboronic acid is a promising building block for the synthesis of complex organic molecules. While a complete, experimentally verified dataset of its physicochemical properties is not yet consolidated in the public domain, this guide provides the foundational knowledge and detailed experimental protocols necessary for its effective use. By following the outlined procedures for characterization and application, researchers can confidently and reproducibly integrate this valuable reagent into their synthetic workflows, ensuring both scientific rigor and the advancement of their research goals.

References

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

-

Research Scientific. 5-CHLORO-2-ISOPROPOXYPHENYLBORONIC ACID. [Link]

Sources

5-Chloro-2-isopropoxyphenylboronic acid CAS number and structure

An In-depth Technical Guide to 5-Chloro-2-isopropoxyphenylboronic acid: A Core Moiety for Advanced Synthesis

Abstract

5-Chloro-2-isopropoxyphenylboronic acid is a specialized aromatic boronic acid that has emerged as a critical building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a chloro group, an isopropoxy group, and a reactive boronic acid moiety, provides a versatile platform for constructing complex molecular architectures. This guide offers an in-depth analysis of its physicochemical properties, structural characteristics, and core applications, with a primary focus on its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We provide detailed mechanistic insights and a field-proven experimental protocol, underscoring its significance for researchers, chemists, and drug development professionals in the creation of novel biaryl compounds and potential therapeutic agents.

Introduction to Arylboronic Acids in Synthesis

The development of efficient carbon-carbon bond-forming reactions has revolutionized molecular synthesis, with the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction standing as a cornerstone achievement, recognized with the 2010 Nobel Prize in Chemistry.[1] At the heart of this transformation are organoboron compounds, particularly arylboronic acids.[2] These reagents are prized for their versatility, general stability to air and moisture, and relatively low toxicity, making them indispensable tools in academic and industrial laboratories.[3][4]

5-Chloro-2-isopropoxyphenylboronic acid is a prime example of a highly functionalized building block designed for specific synthetic strategies. The substituents on the phenyl ring are not merely passive components; they are strategically positioned to influence the molecule's reactivity and to impart specific, desirable properties onto the final product. This makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5][6]

Physicochemical and Structural Properties

A comprehensive understanding of a reagent's properties is fundamental to its effective application. The key characteristics of 5-Chloro-2-isopropoxyphenylboronic acid are summarized below.

| Property | Value | Reference |

| CAS Number | 352534-87-3 | [7][8] |

| Molecular Formula | C₉H₁₂BClO₃ | [7] |

| Molecular Weight | 214.45 g/mol | [7] |

| Appearance | Solid | [7] |

| Purity | Typically ≥95% | [7] |

| InChI Key | FGRYIHCKXSSLGB-UHFFFAOYSA-N | [7] |

Molecular Structure

The structure of 5-Chloro-2-isopropoxyphenylboronic acid is defined by a benzene ring substituted with three key functional groups. The interplay between these groups dictates the molecule's chemical behavior.

Caption: Structure of 5-Chloro-2-isopropoxyphenylboronic acid.

The boronic acid group (-B(OH)₂) is the reactive center for cross-coupling. The bulky isopropoxy group at the ortho position (C2) creates significant steric hindrance, which can influence catalyst coordination and the rotational dynamics of the resulting biaryl bond. The chloro group at the meta position (C5) is an electron-withdrawing group that modifies the electronic properties of the aromatic ring.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of 5-Chloro-2-isopropoxyphenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction to form a C(aryl)-C(aryl) bond. This reaction is a cornerstone of modern synthesis due to its high functional group tolerance and mild conditions.[1][2]

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium catalyst. While intricate, the cycle can be summarized in three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: The organic moiety from the boronic acid (after activation by a base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a robust, generalized procedure for the coupling of 5-Chloro-2-isopropoxyphenylboronic acid with a generic aryl bromide (Ar-Br).

Materials:

-

5-Chloro-2-isopropoxyphenylboronic acid (1.2 equiv)

-

Aryl Bromide (Ar-Br) (1.0 equiv)

-

Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (2-5 mol%)

-

Base (e.g., Potassium Carbonate, K₂CO₃, or Potassium Phosphate, K₃PO₄) (2.0-3.0 equiv)

-

Solvent System: Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)[9]

Experimental Workflow:

-

Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), 5-Chloro-2-isopropoxyphenylboronic acid (1.2 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (0.02-0.05 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with the inert gas three times to ensure the removal of all oxygen, which can deactivate the catalyst.

-

Solvent Addition: Add the anhydrous dioxane and degassed water solvent mixture via syringe. The use of degassed solvents is critical to prevent catalyst oxidation.

-

Heating and Monitoring: Place the sealed reaction vessel in a preheated oil bath or heating block (typically 80-100 °C). The reaction is stirred vigorously for the prescribed time (typically 4-24 hours). Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the desired biaryl product.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Significance in Drug Discovery

The synthesis of novel molecular entities is the engine of drug discovery. The biaryl motif is a privileged structure found in numerous FDA-approved drugs.[10] Boronic acids are central to this effort, enabling the systematic exploration of chemical space to optimize a compound's pharmacological profile.[3][11]

The 5-chloro-2-isopropoxyphenyl moiety is particularly valuable for several reasons:

-

Modulation of Physicochemical Properties: The chloro-substituent increases lipophilicity, which can enhance membrane permeability and target engagement. Halogen bonding is also an increasingly recognized interaction in drug-receptor binding.[6]

-

Metabolic Stability: The presence of the chlorine atom can block sites of metabolic oxidation, potentially increasing the half-life of a drug candidate.

-

Structural Control: The bulky isopropoxy group can lock the resulting biaryl product into a specific conformation (dihedral angle), which can be crucial for selective binding to a biological target.

Safety, Handling, and Storage

5-Chloro-2-isopropoxyphenylboronic acid is a stable solid intended for laboratory use only.[7] Standard laboratory safety protocols should be followed:

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

5-Chloro-2-isopropoxyphenylboronic acid is more than a simple chemical reagent; it is a sophisticated tool for molecular engineering. Its well-defined structure provides a reliable and versatile entry point for the synthesis of complex biaryl systems. For researchers in drug discovery and materials science, this compound offers a strategic advantage in the rational design of molecules with tailored electronic, steric, and physiological properties. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction ensures its continued importance in the landscape of modern synthetic chemistry.

References

-

Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

5-Chloro-2-methoxyphenylboronic Acid: An Essential Building Block for Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Suzuki reaction - Wikipedia. [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids - ResearchGate. [Link]

-

The Crucial Role of Boronic Acids in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (5-Chloro-2-isopropoxyphenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 8. parchem.com [parchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Unveiling of 5-Chloro-2-isopropoxyphenylboronic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Pivotal Role of Arylboronic Acids in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, arylboronic acids stand as indispensable building blocks. Their remarkable versatility, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, has revolutionized the synthesis of complex biaryl structures, which are prevalent motifs in a multitude of approved drugs and clinical candidates.[1] This guide provides an in-depth technical overview of the spectroscopic characterization of a key exemplar, 5-Chloro-2-isopropoxyphenylboronic acid. Understanding the nuanced spectroscopic data of this compound is paramount for researchers and scientists to ensure its quality, purity, and appropriate reactivity in the intricate pathways of drug synthesis. This document will serve as a comprehensive resource, detailing the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside field-proven experimental protocols and their underlying rationale.

The Subject of Our Investigation: 5-Chloro-2-isopropoxyphenylboronic acid

Structure:

Chemical Formula: C₉H₁₂BClO₃[2]

Molecular Weight: 214.45 g/mol [2]

This molecule possesses a unique combination of a chloro-substituent, an isopropoxy group, and a boronic acid moiety on a phenyl ring. These features impart specific electronic and steric properties that are crucial for its reactivity in cross-coupling reactions and its potential biological activity. Accurate spectroscopic analysis is therefore essential to confirm its identity and purity.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 5-Chloro-2-isopropoxyphenylboronic acid, both ¹H and ¹³C NMR provide a detailed picture of the molecular framework.

Note: The following NMR data are predicted using advanced computational algorithms to provide a representative spectrum for this compound.[1][3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | Ar-H (ortho to B(OH)₂) |

| ~7.3 | dd | 1H | Ar-H (ortho to Cl) |

| ~6.9 | d | 1H | Ar-H (para to Cl) |

| ~4.6 | sept | 1H | O-CH (CH₃)₂ |

| ~1.4 | d | 6H | O-CH(CH₃ )₂ |

| ~5.5 (broad) | s | 2H | B(OH )₂ |

Interpretation and Rationale:

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the phenyl ring. The downfield shift of the proton ortho to the boronic acid group is anticipated due to the electron-withdrawing nature of this moiety. The splitting patterns (doublets and a doublet of doublelets) arise from the coupling between adjacent aromatic protons. The isopropoxy group gives rise to a septet for the methine proton and a doublet for the six equivalent methyl protons, a characteristic pattern for this functional group. The protons of the boronic acid hydroxyl groups are often broad and may exchange with residual water in the solvent, leading to a variable chemical shift and integration.[4]

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C -O |

| ~138 | C -Cl |

| ~135 | C -B |

| ~130 | Ar-C H |

| ~120 | Ar-C H |

| ~115 | Ar-C H |

| ~72 | O-C H(CH₃)₂ |

| ~22 | O-CH(C H₃)₂ |

Interpretation and Rationale:

The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the nine carbon atoms in the molecule (with the two methyl carbons of the isopropoxy group being equivalent). The carbon attached to the oxygen of the isopropoxy group is expected to be the most downfield-shifted among the aromatic carbons due to the strong deshielding effect of the oxygen atom. The carbon bearing the boronic acid group is often difficult to observe due to quadrupolar relaxation of the adjacent boron nucleus.[5] The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the chloro and isopropoxy substituents. The aliphatic carbons of the isopropoxy group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of 5-Chloro-2-isopropoxyphenylboronic acid is expected to exhibit the following characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3600-3200 | Broad, Strong | O-H stretch (B(OH)₂) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1600, ~1470 | Medium | Aromatic C=C stretch |

| ~1380, ~1370 | Medium | C-H bend (isopropyl group) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1100 | Strong | B-O stretch |

| ~830 | Strong | C-H out-of-plane bend (substituted benzene) |

| ~750 | Strong | C-Cl stretch |

Interpretation and Rationale:

The most prominent feature in the IR spectrum will be a broad and strong absorption in the high-frequency region, characteristic of the O-H stretching vibrations of the boronic acid group, which often participates in hydrogen bonding.[6] The presence of both aromatic and aliphatic C-H stretches will be evident. The aromatic C=C stretching vibrations will appear as a pair of bands in the 1600-1470 cm⁻¹ region. A strong band around 1250 cm⁻¹ is indicative of the aryl-alkyl ether C-O stretch. The B-O stretching vibration is also expected to be a strong band. The out-of-plane C-H bending vibration can provide information about the substitution pattern of the benzene ring.[7] Finally, a band in the lower frequency region will correspond to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 5-Chloro-2-isopropoxyphenylboronic acid, electrospray ionization (ESI) is a suitable soft ionization technique.

Expected Molecular Ion:

-

[M-H]⁻: m/z 213.04 (Negative Ion Mode)

-

[M+H]⁺: m/z 215.06 (Positive Ion Mode)

Interpretation and Rationale:

Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. The two major isotopes of chlorine are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This will result in two peaks for the molecular ion, separated by 2 m/z units, with the peak at the lower m/z being three times more intense. The accurate mass measurement of the molecular ion can be used to confirm the elemental composition of the molecule. Fragmentation patterns in MS/MS experiments could involve the loss of the isopropoxy group or water from the boronic acid moiety.[8]

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above. These protocols are designed to be self-validating and are grounded in established best practices.

NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and processing.

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 5-Chloro-2-isopropoxyphenylboronic acid.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Acquire the ¹H NMR spectrum. A typical experiment might involve 16 scans with a relaxation delay of 1-2 seconds.

-

Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale using an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) or the residual solvent peak.

-

For the ¹H spectrum, integrate the signals to determine the relative number of protons and pick the peaks to determine their precise chemical shifts and coupling constants.

-

IR Data Acquisition Workflow (ATR-FTIR)

Caption: Workflow for ESI-MS data acquisition.

Detailed Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of 5-Chloro-2-isopropoxyphenylboronic acid (approximately 10 µg/mL) in a solvent system compatible with electrospray ionization, such as a mixture of methanol and water or acetonitrile and water.

-

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization in positive or negative ion mode, respectively.

-

-

Instrument Setup and Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.

-

Optimize the ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, to maximize the signal intensity of the analyte.

-

Acquire the mass spectrum over an appropriate m/z range. For high-resolution mass spectrometry, a time-of-flight (TOF) or Orbitrap mass analyzer is typically used.

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Examine the isotopic pattern of the molecular ion to confirm the presence of one chlorine atom.

-

Determine the accurate mass of the molecular ion and use it to calculate the elemental composition to confirm the molecular formula.

-

Application in Drug Development: A Key Player in Suzuki-Miyaura Coupling

5-Chloro-2-isopropoxyphenylboronic acid is a valuable reagent in medicinal chemistry, primarily due to its utility in the Suzuki-Miyaura cross-coupling reaction. [9]This reaction is a powerful method for forming carbon-carbon bonds, which is a fundamental transformation in the synthesis of many pharmaceutical agents. [10] The chloro- and isopropoxy-substituents on the phenyl ring of this boronic acid can modulate the electronic and steric properties of the resulting biaryl products, which in turn can influence their biological activity and pharmacokinetic properties. The chlorine atom can act as a bioisostere for other functional groups and can also influence the metabolic stability of the molecule. The isopropoxy group can enhance lipophilicity and potentially improve cell membrane permeability.

By employing 5-Chloro-2-isopropoxyphenylboronic acid in Suzuki-Miyaura coupling reactions with various aryl or heteroaryl halides, medicinal chemists can rapidly generate libraries of diverse compounds for screening in drug discovery programs. The reliable spectroscopic characterization of this starting material is the first and most critical step in ensuring the successful and reproducible synthesis of these potential new medicines.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic data for 5-Chloro-2-isopropoxyphenylboronic acid, a compound of significant interest to the drug development community. Through a detailed analysis of predicted NMR, and expected IR and MS data, coupled with robust experimental protocols, this document serves as a practical resource for researchers and scientists. A thorough understanding of the spectroscopic properties of this and other arylboronic acids is fundamental to advancing the synthesis of novel and effective therapeutic agents.

References

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Royal Society of Chemistry. Supplementary Material for "Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol". [Link]

-

ResearchGate. 1H-Chemical Shifts and Selected 1H,1H-Coupling Constants. [Link]

-

Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

-

Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

-

University of California, Davis. NMR Chemical Shifts. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

National Institutes of Health. Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. [Link]

-

ResearchGate. 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. [Link]

-

Indian Institute of Technology Delhi. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

-

ResearchGate. A) 1H-NMR Spectrum of compound 5', B) 1H-NMR Spectrum of compound 5, C) D2O Exchange spectrum of compound 5. [Link]

-

ResearchGate. Fragmentation pattern of compound 5. [Link]

-

YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Royal Society of Chemistry. 17O NMR studies of boronic acids and their derivatives. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

National Institutes of Health. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. [Link]

-

YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

-

YouTube. NMR Spectroscopy Practice/ Learn To Predict The Structure Based on HNMR graph? (with example). [Link]

-

PubChem. Phenylboronic Acid. [Link]

-

ResearchGate. Fig. S6 1 H-NMR spectrum of 2,6-dimethylphenylboronic acid. [Link]

-

ACS Publications. Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. [Link]

-

ResearchGate. List of the most significant infrared (FTIR) bands and related functional groups assigned for. [Link]

-

ResearchGate. Summary of the peak location and shape of the IR bands of the main chemical functional groups of L. leucocephala stem bark obtained from FTIR analysis. [Link]

-

ACS Publications. Molecular Complexes of 4-Halophenylboronic Acids: A Systematic Exploration of Isostructurality and Structural Landscape. [Link]

-

National Institutes of Health. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

-

YouTube. Mass Spectrometry A-Level Fragmentation part 2. [Link]

Sources

- 1. Simulate and predict NMR spectra [nmrdb.org]

- 2. rsc.org [rsc.org]

- 3. Visualizer loader [nmrdb.org]

- 4. 2-Methoxyphenylboronic acid(5720-06-9) 13C NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. eng.uc.edu [eng.uc.edu]

- 8. benchchem.com [benchchem.com]

- 9. Download NMR Predict - Mestrelab [mestrelab.com]

- 10. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide on the Solubility of 5-Chloro-2-isopropoxyphenylboronic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction to 5-Chloro-2-isopropoxyphenylboronic Acid and the Significance of Solubility

5-Chloro-2-isopropoxyphenylboronic acid, with the chemical formula C₉H₁₂BClO₃, is a vital reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] These reactions are fundamental in the construction of complex organic molecules that often serve as the core structures of new drug candidates.[1][4] The efficiency and success of such synthetic transformations are intrinsically linked to the solubility of the reactants in the chosen solvent system.

A thorough understanding of the solubility of 5-Chloro-2-isopropoxyphenylboronic acid allows chemists to:

-

Select appropriate solvents for homogenous reaction mixtures, leading to improved reaction kinetics and yields.

-

Develop effective purification strategies , such as crystallization and chromatography.

-

Design robust and scalable synthetic protocols , crucial for the transition from laboratory-scale research to industrial production.

Boronic acids and their derivatives have emerged as significant players in medicinal and pharmaceutical research due to their unique properties, including low toxicity and their role as potent enzyme inhibitors.[5][6] Several boronic acid-based drugs have received FDA approval, highlighting the importance of this class of compounds in drug discovery and development.[5][6]

Section 2: Physicochemical Properties and Theoretical Solubility Considerations

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[7] The molecular structure of 5-Chloro-2-isopropoxyphenylboronic acid features both polar and non-polar characteristics, influencing its interaction with various organic solvents.

Key Structural Features Influencing Solubility:

-

Boronic Acid Group (-B(OH)₂): This is a polar, hydrophilic functional group capable of forming hydrogen bonds.

-

Isopropoxy Group (-OCH(CH₃)₂): This group adds some lipophilic (non-polar) character to the molecule.

-

Chlorophenyl Group: The aromatic ring is generally non-polar, while the chlorine atom introduces some polarity.

Based on these features, it can be predicted that 5-Chloro-2-isopropoxyphenylboronic acid will exhibit favorable solubility in polar aprotic and polar protic solvents that can engage in hydrogen bonding or dipole-dipole interactions. Its solubility in non-polar, aliphatic hydrocarbon solvents is expected to be limited. A study on phenylboronic acid and its esters showed high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[8][9]

Physicochemical Data for 5-Chloro-2-isopropoxyphenylboronic Acid:

| Property | Value | Source |

| CAS Number | 352534-87-3 | [10] |

| Molecular Formula | C₉H₁₂BClO₃ | [10][11] |

| Molecular Weight | 214.45 g/mol | [10][11] |

| Appearance | Solid | [10] |

Section 3: Experimentally Determined Solubility Profile

While specific quantitative solubility data for 5-Chloro-2-isopropoxyphenylboronic acid in a wide range of organic solvents is not extensively published, qualitative assessments and data from analogous compounds provide valuable insights. The following table summarizes the expected solubility behavior based on general principles and available information for similar boronic acids.

Qualitative Solubility of 5-Chloro-2-isopropoxyphenylboronic Acid in Common Organic Solvents:

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | The ether functionality and overall polarity of THF facilitate dissolution. Often used in Suzuki-Miyaura reactions.[3] |

| 1,4-Dioxane | Polar Aprotic | Soluble | Similar to THF, its ether groups can interact with the boronic acid moiety. A common solvent for Suzuki couplings.[3] |

| Acetone | Polar Aprotic | Soluble | The ketone group is a good hydrogen bond acceptor. Phenylboronic acid shows good solubility in acetone.[8] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | A highly polar solvent capable of dissolving a wide range of organic compounds.[3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Another highly polar solvent suitable for dissolving many organic reagents.[3] |

| Methanol (MeOH) | Polar Protic | Soluble | The hydroxyl group can form hydrogen bonds with the boronic acid. |

| Ethanol (EtOH) | Polar Protic | Soluble | Similar to methanol, it is a good solvent for polar compounds. |

| Chloroform (CHCl₃) | Weakly Polar | Moderately Soluble | Phenylboronic acid exhibits moderate solubility in chloroform.[8] |

| Toluene | Non-polar | Sparingly Soluble | The non-polar nature of toluene makes it a less effective solvent for this polar compound. |

| Hexane/Heptane | Non-polar | Insoluble | Aliphatic hydrocarbons are generally poor solvents for boronic acids.[8] |

| Water | Polar Protic | Sparingly Soluble | The organic backbone limits water solubility, though the boronic acid group provides some hydrophilicity. |

Section 4: Standardized Experimental Protocol for Solubility Determination

To obtain precise and reproducible solubility data, a standardized experimental protocol is essential. The following outlines a gravimetric method for determining the solubility of 5-Chloro-2-isopropoxyphenylboronic acid.

Objective: To quantitatively determine the solubility of 5-Chloro-2-isopropoxyphenylboronic acid in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

5-Chloro-2-isopropoxyphenylboronic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Pre-weighed vials for collecting the filtrate

-

Analytical balance

-

Vacuum oven

Experimental Workflow Diagram:

Caption: Experimental workflow for determining the solubility of a solid compound.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 5-Chloro-2-isopropoxyphenylboronic acid to a scintillation vial containing a known volume (e.g., 5 mL) of the test solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Equilibration: Place the sealed vial in a constant temperature bath set to the desired temperature (e.g., 25 °C). Stir the mixture vigorously using a magnetic stirrer for a sufficient time (e.g., 24 hours) to allow the system to reach equilibrium.

-

Sampling: Turn off the stirrer and allow the undissolved solid to settle completely.

-

Filtration: Carefully withdraw a precise volume (e.g., 2 mL) of the clear supernatant using a syringe. Attach a 0.45 µm syringe filter and dispense the solution into a pre-weighed vial. Record the exact volume of the filtrate. This step is critical to remove any suspended microcrystals.

-

Solvent Evaporation: Place the vial with the filtrate in a vacuum oven at a moderate temperature to evaporate the solvent completely.

-

Mass Determination: Once the solvent is fully evaporated and the vial has cooled to room temperature, weigh the vial containing the dried solute on an analytical balance.

-

Calculation:

-

Mass of dissolved solid = (Final weight of vial + solid) - (Initial weight of the empty vial)

-

Solubility = Mass of dissolved solid / Volume of filtrate

-

This procedure should be repeated at least three times for each solvent to ensure the reproducibility of the results.[7][12][13][14]

Section 5: Practical Implications and Solvent Selection for Synthesis

The solubility data is directly applicable to the practical aspects of using 5-Chloro-2-isopropoxyphenylboronic acid in synthesis.

-

For Suzuki-Miyaura Coupling: Solvents like THF, 1,4-dioxane, and toluene (often with a co-solvent like water or ethanol) are commonly employed.[3] The good solubility of the boronic acid in polar aprotic solvents like THF and dioxane makes them excellent choices for achieving a homogeneous reaction mixture, which is often crucial for the efficiency of the catalytic cycle.[2][15][16][17]

-

For Purification by Crystallization: A suitable solvent system for crystallization is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. A combination of a "good" solvent (e.g., acetone or ethanol) and a "poor" solvent (e.g., hexane or water) can be effective. The low solubility in non-polar hydrocarbons like hexane suggests it could be an effective anti-solvent for crystallization.

-

For Chromatographic Purification: The choice of eluent for column chromatography will depend on the polarity of the compound. A moderately polar solvent system, such as a mixture of ethyl acetate and hexanes, is likely to be effective for eluting 5-Chloro-2-isopropoxyphenylboronic acid from a silica gel column.

Section 6: Safety and Handling

When handling 5-Chloro-2-isopropoxyphenylboronic acid and organic solvents, it is imperative to follow standard laboratory safety procedures.

-

Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.[11]

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18]

-

In case of contact with skin or eyes, rinse immediately with plenty of water.[11]

References

- 1. nbinno.com [nbinno.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.ws [chem.ws]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. (5-Chloro-2-isopropoxyphenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

- 14. www1.udel.edu [www1.udel.edu]

- 15. chemrxiv.org [chemrxiv.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. fishersci.com [fishersci.com]

The Phenylboronic Acid Core: A Technical Guide to its Discovery, Synthesis, and Application

Introduction: The Unassuming Power of a Boron-Carbon Bond

In the vast landscape of organic chemistry, few functional groups have risen from relative obscurity to a position of such central importance as the boronic acid, particularly its substituted phenyl derivatives. These organoboron compounds, characterized by a C–B(OH)₂ moiety, are deceptively simple in their structure yet remarkably versatile in their reactivity. Once considered chemical curiosities, substituted phenylboronic acids are now indispensable tools for researchers, scientists, and drug development professionals. Their stability, ease of handling, and unique reactivity have made them cornerstones of modern synthetic chemistry, enabling the construction of complex molecules that were once the domain of lengthy and arduous synthetic routes.

This technical guide provides an in-depth exploration of the discovery and history of substituted phenylboronic acids. We will journey from their initial synthesis in the 19th century to their pivotal role in 21st-century drug discovery. The narrative will not merely recount historical facts but will delve into the scientific rationale behind the evolution of their synthesis and the mechanistic underpinnings of their diverse applications. For the practicing scientist, this guide offers not just knowledge, but also actionable insights and detailed protocols, reflecting a field-proven understanding of this remarkable class of molecules.

Part 1: A Historical Odyssey: The Dawn of Boronic Acid Chemistry

The story of phenylboronic acids begins not with the phenyl group, but with the first isolation of any boronic acid. In 1860, the English chemist Edward Frankland reported the synthesis of ethylboronic acid. His two-stage process involved the reaction of diethylzinc with triethyl borate to form triethylborane, which was then oxidized in air. This initial discovery laid the groundwork for the exploration of organoboron chemistry.

It was two decades later, in 1880, that the first aromatic boronic acid, benzeneboronic acid, was prepared by the German chemist August Michaelis and his colleague, Becker .[1] Their method was far from the convenient syntheses of today; it involved heating diphenylmercury with boron trichloride in a sealed tube at high temperatures.[1] While cumbersome, this seminal work opened the door to the vast family of substituted phenylboronic acids that are now commercially available and routinely synthesized in laboratories worldwide.

The true potential of phenylboronic acids, however, remained largely untapped for much of the 20th century. They were primarily of academic interest until the latter half of the century when their unique reactivity began to be systematically explored, leading to a renaissance in their application.

Part 2: The Synthetic Evolution: From Grignards to Palladium

The journey from Michaelis and Becker's harsh synthetic conditions to the mild and versatile methods used today is a testament to the ingenuity of synthetic chemists. The development of more efficient and functional-group-tolerant methods for synthesizing substituted phenylboronic acids was a critical step in unlocking their full potential.

The Grignard and Organolithium Era: A Foundation Built on Organometallics

For many years, the most common method for preparing phenylboronic acids involved the use of highly reactive organometallic reagents. The reaction of a phenylmagnesium bromide (a Grignard reagent) with a trialkyl borate, typically trimethyl borate, followed by acidic hydrolysis, became the workhorse for accessing a wide range of phenylboronic acids.[2] Similarly, phenyllithium reagents could also be employed.[3]

The causality behind this choice of reagents lies in the electrophilic nature of the boron atom in the trialkyl borate and the nucleophilic character of the carbon atom in the Grignard or organolithium reagent. The carbon-metal bond in these reagents is highly polarized, making the carbon atom a potent nucleophile that readily attacks the electron-deficient boron center. The subsequent hydrolysis cleaves the boronic ester to yield the desired boronic acid.

Caption: Grignard-based synthesis of phenylboronic acid.

While effective, these methods have a significant limitation: the high reactivity of Grignard and organolithium reagents makes them incompatible with many common functional groups, such as esters, ketones, and even acidic protons. This necessitated the use of protecting groups, adding steps and complexity to synthetic sequences.

The Dawn of a New Era: Palladium-Catalyzed Borylation

The landscape of phenylboronic acid synthesis was revolutionized by the advent of palladium-catalyzed cross-coupling reactions. The Miyaura borylation reaction , first reported in the 1990s, provided a milder and more functional-group-tolerant alternative to the traditional organometallic routes. This reaction involves the coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.

The genius of this approach lies in the catalytic cycle, which avoids the use of highly reactive organometallic intermediates. The palladium catalyst facilitates the formation of the carbon-boron bond through a series of oxidative addition, transmetalation, and reductive elimination steps. This allows for the synthesis of highly functionalized phenylboronic acids that were previously difficult to access.

Caption: Principle of saccharide sensing using phenylboronic acids.

Protecting Groups in Organic Synthesis

The ability of phenylboronic acids to reversibly form cyclic esters with diols also makes them useful as protecting groups in organic synthesis. [2][4]By temporarily masking a diol functionality as a boronate ester, other parts of the molecule can be selectively modified. The boronate ester is stable to a range of reaction conditions but can be easily cleaved under mild acidic or basic conditions to regenerate the diol. [5]

Part 4: Experimental Protocols: A Practical Guide

A key aspect of scientific integrity is the ability to reproduce experimental results. The following protocols are provided as a self-validating system, with clear steps and rationale for the synthesis of representative substituted phenylboronic acids.

Synthesis of 4-Methoxyphenylboronic Acid via Grignard Reaction

This protocol details the synthesis of a common substituted phenylboronic acid using the classical Grignard approach.

Materials:

-

4-Bromoanisole

-

Magnesium turnings

-

Dry Tetrahydrofuran (THF)

-

Tri-isopropyl borate

-

10% Hydrochloric acid

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Grignard Reagent Formation (Self-validating step: observation of reaction initiation):

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 4-bromoanisole (1.0 equivalent) in dry THF via the dropping funnel. The reaction is initiated when the solution becomes cloudy and starts to reflux gently. Maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Borylation (Causality: nucleophilic attack on boron):

-

Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of tri-isopropyl borate (2.0 equivalents) in dry THF via the dropping funnel, maintaining the temperature below -70 °C. The exothermicity of this step necessitates slow addition.

-

Allow the reaction mixture to warm to room temperature overnight with continuous stirring.

-

-

Hydrolysis and Work-up (Self-validating step: formation of two layers):

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 10% hydrochloric acid. Stir vigorously for 1 hour.

-

Extract the product into diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification (Self-validating step: obtaining a crystalline solid with a sharp melting point):

-

Recrystallize the crude solid from water to yield colorless crystals of 4-methoxyphenylboronic acid.

-

Characterize the product by melting point and NMR spectroscopy to confirm its identity and purity.

-

Synthesis of (3,4,5-Trifluorophenyl)boronic Acid via Lithium-Halogen Exchange

This protocol illustrates a method for preparing a functionalized phenylboronic acid using an organolithium intermediate.

Materials:

-

1-Bromo-3,4,5-trifluorobenzene

-

Dry Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

Procedure:

-

Lithium-Halogen Exchange (Causality: formation of a highly nucleophilic organolithium):

-

To a flame-dried flask under a nitrogen atmosphere, add a solution of 1-bromo-3,4,5-trifluorobenzene (1.0 equivalent) in dry THF.

-

Cool the solution to -78 °C.

-

Slowly add a solution of n-BuLi (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 30 minutes.

-

-

Borylation:

-

To the cold solution of the organolithium reagent, add trimethyl borate (1.2 equivalents) dropwise, ensuring the temperature remains below -70 °C.

-

After the addition, stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

-

Hydrolysis and Work-up:

-

Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Recrystallize the crude white solid from a mixture of hot ethyl acetate and hexane to afford pure (3,4,5-trifluorophenyl)boronic acid as white crystals.

-

Confirm the purity and identity of the product by analytical methods.

-

Conclusion: An Enduring Legacy and a Bright Future

From their humble beginnings in the 19th-century laboratory to their current status as indispensable reagents, substituted phenylboronic acids have undergone a remarkable transformation. Their journey is a compelling example of how fundamental chemical discoveries, coupled with the development of innovative synthetic methodologies, can have a profound and lasting impact on science and technology. For researchers, scientists, and drug development professionals, a deep understanding of the history, synthesis, and reactivity of these versatile molecules is not just an academic exercise; it is a prerequisite for pushing the boundaries of what is possible in the molecular world. As we continue to explore new frontiers in chemistry and medicine, the unassuming phenylboronic acid core is certain to remain at the heart of many future innovations.

References

-

Frankland, E. On a new series of organic compounds containing boron. J. Chem. Soc.1862 , 15, 363-381. (A historical account of the first synthesis of a boronic acid can be found in many organic chemistry textbooks and historical reviews of organoboron chemistry). A readily accessible reference is: [Link] 2. Michaelis, A.; Becker, P. Ueber die Verbindungen der Elemente der Stickstoffgruppe mit den Radicalen der aromatischen Reihe. Ber. Dtsch. Chem. Ges.1880 , 13, 58-63. (Historical chemical literature can be challenging to access directly. A reliable secondary source mentioning this discovery is: [Link])

-

Chan, D. M. T.; Monaco, K. L.; Wang, R.-P.; Winters, M. P. New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Lett.1998 , 39, 2933-2936. [Link]

-

Evans, D. A.; Katz, J. L.; West, T. R. Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Lett.1998 , 39, 2937-2940. [Link]

-

Wikipedia contributors. Phenylboronic acid. Wikipedia, The Free Encyclopedia. [Link] [2]6. Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]

-

Petasis, N. A.; Akritopoulou, I. A new and practical synthesis of allylamines from organoboronic acids, amines and paraformaldehyde. Tetrahedron Lett.1993 , 34, 583-586. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Chloro-Substituted Boronic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chloro-substituted arylboronic acids are indispensable building blocks in modern organic synthesis. Their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction allows for the construction of complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The presence of a chloro-substituent offers a strategic advantage: it provides an additional, less reactive handle for sequential cross-coupling reactions and modulates the electronic properties of the molecule.[4]

However, the synthesis of these valuable reagents is not without its challenges. The electron-withdrawing nature of chlorine deactivates the aromatic ring, making certain transformations, particularly palladium-catalyzed reactions, more demanding compared to their bromo- or iodo-analogs.[5][6] Furthermore, the stability and purification of the final boronic acid products require careful consideration to prevent decomposition and ensure high purity for subsequent applications.[7]

This guide provides a comprehensive overview of the principal synthetic strategies for preparing chloro-substituted boronic acids, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to aid researchers in selecting the optimal method for their specific needs.

Core Synthetic Strategies: A Comparative Overview

The preparation of chloro-substituted boronic acids can be approached through several distinct pathways. The choice of method is dictated by factors such as the availability of starting materials, required functional group tolerance, and scalability.

// Nodes Aryl_Cl [label="Chloroarenes\n(Ar-Cl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Chloro-Substituted\nBoronic Acid\n(Ar-B(OH)₂) ", fillcolor="#34A853", fontcolor="#FFFFFF"]; Method1 [label="Organometallic Route\n(Grignard / Organolithium)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Method2 [label="Pd-Catalyzed Borylation\n(Miyaura)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Method3 [label="Direct C-H Borylation\n(Ir, Rh, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; Method4 [label="Radical Borylation\n(Ni-Photocatalysis)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Aryl_Cl -> Method1 [label="1. Mg or n-BuLi\n2. B(OR)₃\n3. H₃O⁺"]; Aryl_Cl -> Method2 [label="B₂(pin)₂ or B₂(OH)₄\nPd Catalyst, Base"]; Aryl_Cl -> Method3 [label="B₂(pin)₂ or HBpin\nIr or Rh Catalyst"]; Aryl_Cl -> Method4 [label="B₂(pin)₂\nNi Catalyst, Light"];

Method1 -> Product; Method2 -> Product; Method3 -> Product; Method4 -> Product; }

Caption: A high-level overview of the primary synthetic strategies.| Method | Starting Material | Key Reagents | Typical Conditions | Advantages | Limitations |

| Organometallic | Chloroarene | Mg or n-BuLi, B(OR)₃ | Cryogenic (-78 to 0 °C) | Well-established, cost-effective reagents. | Low functional group tolerance (ketones, esters, etc.), requires anhydrous conditions.[8][9] |

| Miyaura Borylation | Chloroarene | B₂(pin)₂ or B₂(OH)₄, Pd catalyst, ligand, base | Elevated temperatures (80-120 °C) | Excellent functional group tolerance, high yields.[10][11] | Requires specialized (and often expensive) ligands and catalysts for chloroarenes.[5] |

| Direct C-H Borylation | Chloroarene | B₂(pin)₂ or HBpin, Ir or Rh catalyst | Elevated temperatures | Atom economical, avoids pre-functionalization.[12][13] | Regioselectivity can be a major challenge, often governed by sterics.[12][14] |

| Radical Borylation | Chloroarene | B₂(pin)₂, Ni catalyst, photosensitizer | Room temperature, visible light | Extremely mild conditions, broad substrate scope.[6] | Mechanistically complex, may require specialized photochemical equipment. |

The Classical Approach: Organometallic Intermediates

The reaction of Grignard or organolithium reagents with borate esters is a foundational method for boronic acid synthesis. This pathway involves two key steps: formation of a highly nucleophilic organometallic species, followed by its reaction with an electrophilic boron source like trimethyl borate.

Causality Behind Experimental Choices:

-

Cryogenic Temperatures: The use of very low temperatures (typically -78 °C for organolithium and -60 to -70 °C for Grignard reactions) is critical.[15][16] It prevents side reactions, such as the reaction of the highly basic organometallic reagent with other functional groups on the substrate or with the solvent. For chloroarenes, it also minimizes the risk of forming di- or tri-substituted borate species, which are difficult to separate impurities.[17]

-

Anhydrous Conditions: Organometallic reagents are extremely sensitive to moisture and protic sources. All glassware must be oven-dried, and solvents must be anhydrous to prevent quenching of the reagent, which would drastically lower the yield.[17]

-

Choice of Borate Ester: Trimethyl or triisopropyl borate are common choices. The reaction forms a tetracoordinate borate complex, which is then hydrolyzed under acidic conditions to yield the final boronic acid.

Experimental Protocol: Synthesis of (3-Chlorophenyl)boronic acid via Grignard Reagent

This protocol is adapted from established procedures for preparing chlorophenylboronic acids.[15][16]

-

Apparatus Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (Argon or Nitrogen).

-

Grignard Formation: To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine in anhydrous tetrahydrofuran (THF). Slowly add a solution of 3-chloro-1-bromobenzene (1 equivalent) in anhydrous THF via the dropping funnel. The reaction is initiated by gentle heating, after which the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.

-

Borylation: Cool the resulting Grignard solution to -70 °C in a dry ice/acetone bath. In a separate flask, prepare a solution of trimethyl borate (1.5 equivalents) in anhydrous THF. Add the trimethyl borate solution dropwise to the cold Grignard reagent, ensuring the internal temperature does not rise above -60 °C. Stir at this temperature for 1 hour.[15]

-

Hydrolysis & Workup: Allow the reaction mixture to warm slowly to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid until a pH of 2-3 is reached.[16][18]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[15] Filter and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture) to yield pure (3-chlorophenyl)boronic acid.[15][16]

The Workhorse Method: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation has become the most prevalent method for synthesizing boronic acids and their esters due to its remarkable functional group tolerance.[10][19] For chloroarenes, which are less reactive than their bromo- or iodo- counterparts, the success of the reaction hinges on the careful selection of the catalyst system.

Causality Behind Experimental Choices:

-

Catalyst System (Palladium Precursor + Ligand): The slow oxidative addition of palladium into the strong C-Cl bond is the rate-limiting step. To overcome this, highly active catalysts are required. These are typically formed in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically bulky, electron-rich phosphine ligand, such as X-Phos or S-Phos.[11][20] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step.

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent, yielding a stable boronic ester that can be easily purified by chromatography and stored.[10] Alternatively, tetrahydroxydiboron (B₂(OH)₄) can be used to directly synthesize the boronic acid, avoiding the need for a final hydrolysis step.[11]

-

Base: A weak base like potassium acetate (KOAc) is crucial.[10][11] Its role is multifaceted. It is believed to activate the diboron reagent and facilitate the transmetalation step by forming a more reactive palladium-acetate complex.[10] Using a strong base can lead to competitive Suzuki-Miyaura coupling between the newly formed boronic acid and the starting aryl chloride, a significant side reaction.[10]

// Nodes Pd0 [label="Pd(0)L", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Ar(Cl)Pd(II)L", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Ar(Bpin)Pd(II)L", fillcolor="#F1F3F4", fontcolor="#202124"]; BaseComplex [label="[B₂(pin)₂(Base)]⁻", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-Bpin", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for positioning center [shape=point, width=0.01, height=0.01]; ArCl [label="Ar-Cl", shape=plaintext]; B2pin2 [label="B₂(pin)₂ + Base", shape=plaintext]; PdX2 [label="Pd(II)X₂", shape=plaintext];